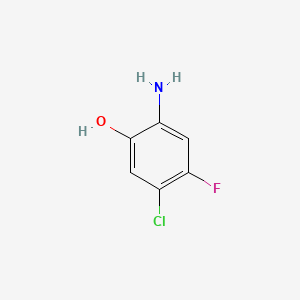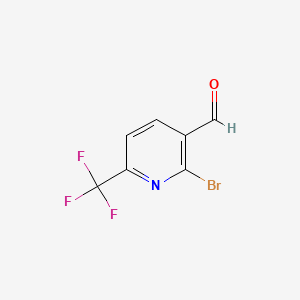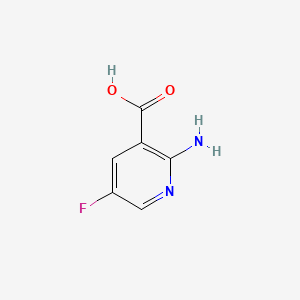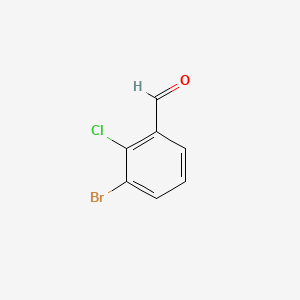
4-(Aminomethyl)-3-(trifluoromethyl)aniline
Vue d'ensemble
Description
“4-(Aminomethyl)-3-(trifluoromethyl)aniline” is a compound that contains an aniline group, a trifluoromethyl group, and an aminomethyl group. Anilines are derivatives of ammonia in which one or more hydrogen atoms have been replaced by a phenyl group. The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 and consists of a carbon atom linked to three fluorine atoms and connected to the rest of a molecule by a single bond . The aminomethyl group (-CH2NH2) is a functional group that consists of a methyl group attached to an amino group.
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group and the aminomethyl group onto an aniline molecule. One possible method could involve the reaction of 4-(trifluoromethyl)aniline with a suitable aminomethylating reagent .
Molecular Structure Analysis
The molecular structure of “4-(Aminomethyl)-3-(trifluoromethyl)aniline” would consist of a benzene ring (from the aniline group) substituted with a trifluoromethyl group at the 3-position and an aminomethyl group at the 4-position .
Chemical Reactions Analysis
The chemical reactions of “4-(Aminomethyl)-3-(trifluoromethyl)aniline” would be influenced by the presence of the aniline, trifluoromethyl, and aminomethyl groups. The aniline group can undergo reactions typical of aromatic amines, such as electrophilic substitution . The trifluoromethyl group is generally stable but can participate in certain reactions under specific conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Aminomethyl)-3-(trifluoromethyl)aniline” would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .
Applications De Recherche Scientifique
Synthesis of Isoxazoles and Triazines : Trifluoromethyl-substituted anilines, including derivatives of 4-(Aminomethyl)-3-(trifluoromethyl)aniline, have been used to synthesize isoxazoles and 1,3,5-triazines. This demonstrates the compound's utility in creating structurally diverse organic molecules (Strekowski et al., 1995).
Formation of 2-(Trifluoromethyl)quinolines : The compound is instrumental in the formation of 2-(trifluoromethyl)quinolines, showcasing its role in organic synthesis and structural modification of anilines (Keller & Schlosser, 1996).
Spectroscopic Investigation : 4-(Aminomethyl)-3-(trifluoromethyl)aniline has been the subject of spectroscopic studies, including investigations into its vibrational, structural, and electronic properties, demonstrating its importance in molecular and electronic research (Saravanan, Balachandran, & Viswanathan, 2014).
Potential in NLO Materials : This compound and its derivatives have been studied for their potential use in non-linear optical (NLO) materials, indicating its applicability in advanced materials science (Revathi et al., 2017).
Cytotoxicity Studies : Derivatives of 4-(Aminomethyl)-3-(trifluoromethyl)aniline have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, highlighting its potential medicinal applications (Reddy et al., 2017).
Detection in Biological Materials : The detection of 4-(Aminomethyl)-3-(trifluoromethyl)aniline in biological materials using various techniques underlines its relevance in forensic and toxicological studies (Shormanov, Andreeva, & Omel'chenko, 2016).
Corrosion Inhibition : A related compound, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, has shown effective corrosion inhibition properties, suggesting possible applications in material protection and engineering (Daoud et al., 2014).
Polymer Synthesis : The compound has been used in the synthesis of polyaniline, a conducting polymer, indicating its role in the development of conductive materials and electronic applications (Dias, Wang, Rajapakse, & Elsenbaumer, 2006).
Mécanisme D'action
Target of Action
It is proposed that this compound binds to proteins and other biological molecules, influencing their structure and function .
Mode of Action
The mode of action of 4-(Aminomethyl)-3-(trifluoromethyl)aniline involves binding to its targets, potentially resulting in alterations in the proteins’ activity . This may lead to a range of biochemical and physiological effects.
Biochemical Pathways
Given its proposed interaction with proteins and other biological molecules, it is likely that it influences multiple pathways .
Result of Action
Given its proposed interaction with proteins and other biological molecules, it is likely to have a range of effects at the molecular and cellular levels .
Safety and Hazards
Orientations Futures
The study and application of “4-(Aminomethyl)-3-(trifluoromethyl)aniline” could be a potential area of interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry. Its unique combination of functional groups could make it a useful building block in the synthesis of complex molecules .
Propriétés
IUPAC Name |
4-(aminomethyl)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-3H,4,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGJSASELAQLPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-3-(trifluoromethyl)aniline | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionic acid](/img/no-structure.png)
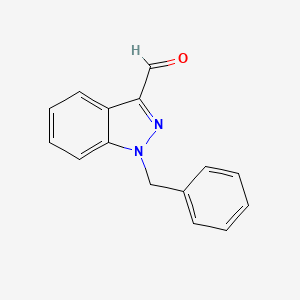
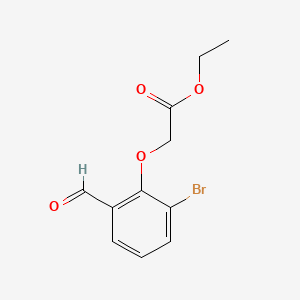
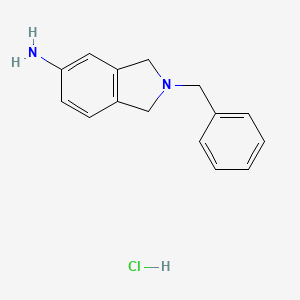


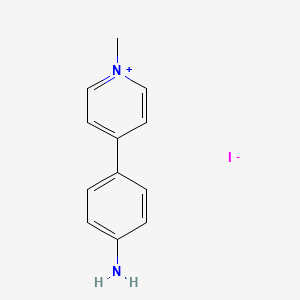
![4'-Fluoro-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B581399.png)
